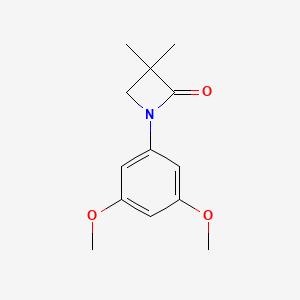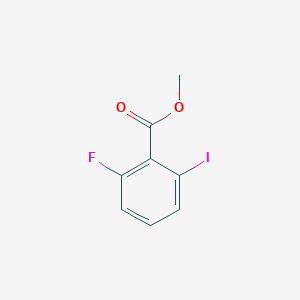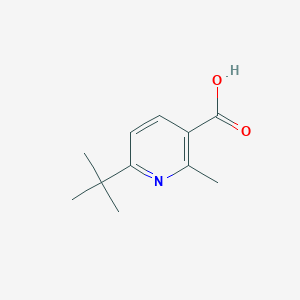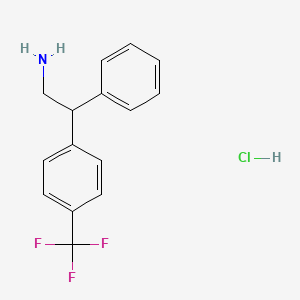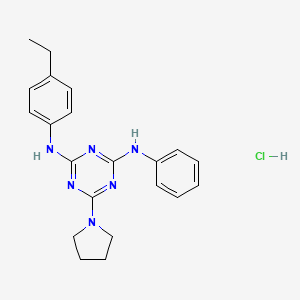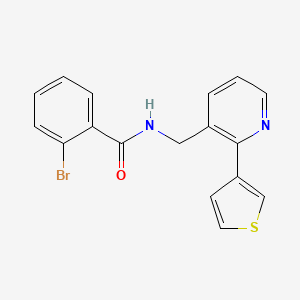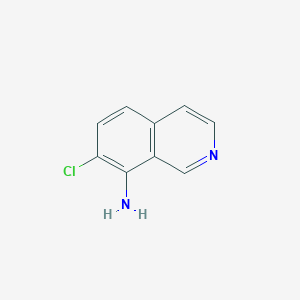
8-Amino-7-chloroisoquinoléine
Vue d'ensemble
Description
7-Chloroisoquinolin-8-amine is a heterocyclic organic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 8th position.
Applications De Recherche Scientifique
7-Chloroisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or interference with cell signaling pathways . The specific interactions of 7-Chloroisoquinolin-8-amine with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by 7-Chloroisoquinolin-8-amine are not well-documented. Given the structural similarity to isoquinoline, it is plausible that this compound may affect similar biochemical pathways. Isoquinoline and its derivatives have been implicated in various biological processes, including neurotransmission, inflammation, and cell proliferation
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of 7-Chloroisoquinolin-8-amine, but further studies are needed to confirm these predictions.
Result of Action
As a derivative of isoquinoline, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, antimalarial, and anticancer activities . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer a more environmentally friendly approach .
Industrial Production Methods: Industrial production of 7-Chloroisoquinolin-8-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Isoquinolin-8-amine: Lacks the chlorine atom at the 7th position.
7-Methoxyisoquinolin-8-amine: Contains a methoxy group instead of a chlorine atom.
6-Bromoisoquinolin-8-amine: Has a bromine atom at the 6th position instead of chlorine at the 7th position.
Uniqueness: 7-Chloroisoquinolin-8-amine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Propriétés
IUPAC Name |
7-chloroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMTNUGYPSZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2404691.png)

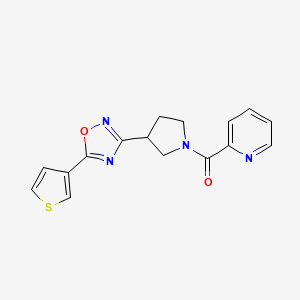
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)
